7-Fluoro-6-methylquinoline
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Overview
Description
7-Fluoro-6-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties. Quinoline derivatives, including this compound, are known for their wide range of applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution of a fluorine atom on a quinoline derivative. For instance, the reaction of 6,7-difluoroquinoline with sodium methoxide in liquid ammonia can yield 6-fluoro-7-methoxyquinoline, which can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and substitution reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-6-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the development of liquid crystals and dyes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the methyl group at the 6-position.
6-Methylquinoline: Lacks the fluorine atom at the 7-position.
6,7-Difluoroquinoline: Contains an additional fluorine atom at the 6-position.
Uniqueness: 7-Fluoro-6-methylquinoline is unique due to the combined presence of both a fluorine atom and a methyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
7-fluoro-6-methylquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 |
InChI Key |
PENNPXKQBCPQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=CC=C2 |
Origin of Product |
United States |
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